Product packaging for Kanosamine hydrochloride(Cat. No.:CAS No. 57649-10-2)

Kanosamine hydrochloride

Cat. No.: B035946
CAS No.: 57649-10-2
M. Wt: 215.63 g/mol
InChI Key: ADFOMBKCPIMCOO-BTVCFUMJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kanosamine Hydrochloride is a chemically stable salt form of the aminoglycoside sugar, kanosamine. This compound serves as a critical building block and intermediate in glycochemistry and chemical biology research. Its primary research value lies in its role as a precursor for the synthesis of complex aminoglycoside antibiotics and other biologically significant glycoconjugates. Researchers utilize this compound to study bacterial cell wall biosynthesis, as it mimics natural substrates for enzymes involved in peptidoglycan assembly, making it a valuable tool for investigating novel antibiotic targets and mechanisms of action. Its well-defined structure allows for the study of carbohydrate-protein interactions, enzyme inhibition, and the development of new synthetic methodologies in glycosylation reactions. This high-purity compound is essential for advancing studies in microbiology, medicinal chemistry, and infectious disease research, providing a reliable standard for probing the fundamental processes of bacterial growth and survival.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO5 B035946 Kanosamine hydrochloride CAS No. 57649-10-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFOMBKCPIMCOO-BTVCFUMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206351
Record name D-Glucose, 3-amino-3-deoxy-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57649-10-2
Record name D-Glucose, 3-amino-3-deoxy-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57649-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kanosamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057649102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucose, 3-amino-3-deoxy-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-deoxy-D-glucose hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KANOSAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4TR6T8GG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways of Kanosamine

Elucidation of Kanosamine Biosynthetic Pathways

Research has uncovered two primary pathways for kanosamine biosynthesis in bacteria. The most well-described pathway begins with UDP-glucose and is integral to the production of antibiotics like rifamycin (B1679328) in Amycolatopsis mediterranei. researchgate.netnih.govnih.gov A second, more recently characterized pathway, starts from the central metabolic intermediate glucose 6-phosphate. researchgate.netnih.gov This latter pathway has been identified and studied in several Bacillus species, including Bacillus subtilis and Bacillus cereus. researchgate.netnih.govnih.gov

In several Bacillus species, kanosamine is synthesized in a direct, three-step enzymatic sequence that branches off from glycolysis at the level of glucose 6-phosphate (G6P). researchgate.netasm.orgacs.org This pathway was first fully characterized in Bacillus subtilis through the study of the ntdABC operon and later in Bacillus cereus UW85, which possesses a homologous kabABC gene cluster. researchgate.netnih.govnih.gov The pathway proceeds through an unstable 3-keto intermediate, and the kinetics of the enzymes are finely tuned to prevent its accumulation. nih.gov

The G6P-dependent pathway is catalyzed by three enzymes encoded by the ntd or kab operons. nih.govacs.org

NtdC/KabC : The first step is the oxidation of glucose 6-phosphate at the C-3 position to form 3-oxo-D-glucose 6-phosphate. nih.govacs.org This reaction is catalyzed by NtdC in B. subtilis or KabC in B. cereus, both of which are glucose-6-phosphate 3-dehydrogenases. nih.govnih.gov A notable difference is their cofactor dependency: NtdC is NAD-dependent, whereas KabC is NADP-dependent. nih.gov

NtdA/KabA : The second and key step is the transamination of the 3-oxo-D-glucose 6-phosphate intermediate. acs.orgresearchgate.netuniprot.org This reaction is catalyzed by NtdA or KabA, which are highly efficient pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferases. nih.govresearchgate.net They transfer an amino group from L-glutamate to the sugar phosphate, forming α-D-kanosamine 6-phosphate. researchgate.netuniprot.orgnih.gov

NtdB/KabB : The final step is the hydrolysis of the phosphate group from kanosamine 6-phosphate to yield the final product, kanosamine. acs.orgresearchgate.net This is accomplished by the specific phosphatase enzymes NtdB or KabB. nih.govresearchgate.net

While RifN is a key enzyme related to kanosamine, it is not part of this initial biosynthetic pathway. Instead, it functions as a kanosamine kinase in the aminoshikimate pathway, phosphorylating the kanosamine produced by either biosynthetic route to generate kanosamine 6-phosphate, thereby linking kanosamine metabolism to the production of AHBA. nih.govacs.org

Table 1: Key Enzymes in Kanosamine Biosynthesis
Enzyme (Homologs)FunctionPathwayOrganism Example
NtdC / KabCGlucose-6-phosphate 3-dehydrogenaseGlucose 6-Phosphate DependentB. subtilis / B. cereus
NtdA / KabA3-oxo-glucose-6-phosphate:glutamate aminotransferase (PLP-dependent)Glucose 6-Phosphate DependentB. subtilis / B. cereus
NtdB / KabBKanosamine-6-phosphate phosphataseGlucose 6-Phosphate DependentB. subtilis / B. cereus
RifLUDP-glucose oxidoreductaseUDP-Glucose DependentAmycolatopsis mediterranei
RifKUDP-3-keto-D-glucose transaminaseUDP-Glucose DependentAmycolatopsis mediterranei
RifMUDP-kanosamine phosphataseUDP-Glucose DependentAmycolatopsis mediterranei
RifNKanosamine kinaseAminoshikimate Pathway LinkAmycolatopsis mediterranei

The mechanism of the G6P-dependent pathway is a well-defined sequence. The NtdA/KabA-catalyzed transamination is a classic example of a pyridoxal phosphate (PLP)-dependent reaction. nih.govuniprot.orgnih.gov The reaction proceeds via a two-part "ping-pong" mechanism. First, the amino donor, L-glutamate, reacts with the enzyme-bound PLP cofactor to form pyridoxamine (B1203002) phosphate (PMP) and releases 2-oxoglutarate. researchgate.netnih.gov Next, the keto-sugar substrate, 3-oxo-α-D-glucose 6-phosphate, binds to the active site and accepts the amino group from PMP, regenerating the PLP cofactor and producing the aminosugar product, α-D-kanosamine 6-phosphate. nih.govnih.gov Structural studies of NtdA have revealed the key conformations of the enzyme, including the internal aldimine with PLP linked to a lysine (B10760008) residue (Lys-247), the PMP form after reaction with glutamate, and the external aldimine formed with the product, kanosamine 6-phosphate. nih.gov The enzyme is specific for L-glutamate as the amino donor and the α-anomer of its sugar substrate. researchgate.netuniprot.orgnih.gov

Table 2: Research Findings on Kanosamine Biosynthetic Pathways
PathwayStarting SubstrateKey IntermediatesEnzymes (Example)Final Product
Glucose 6-Phosphate DependentGlucose 6-Phosphate3-oxo-D-glucose 6-phosphate, Kanosamine 6-phosphateNtdC, NtdA, NtdBKanosamine
UDP-Glucose DependentUDP-GlucoseUDP-3-oxo-D-glucose, UDP-kanosamineRifL, RifK, RifMKanosamine

The first proposed biosynthetic route to kanosamine starts with the activated sugar nucleotide UDP-glucose. researchgate.netnih.gov This pathway is notably involved in the biosynthesis of rifamycin in Amycolatopsis mediterranei, where the genes for the pathway are part of the rifamycin biosynthetic gene cluster. nih.govnih.gov It was also the first pathway to be studied, with initial observations made in cell-free extracts of Bacillus pumilus. nih.govacs.org

This pathway also consists of a three-enzyme sequence acting on a nucleotide-activated sugar. researchgate.netnih.gov

Oxidation : UDP-glucose is first oxidized at the C-3 position by an NAD(P)+-dependent oxidoreductase, RifL, to produce UDP-3-oxo-D-glucose. nih.govresearchgate.net

Transamination : The resulting keto-sugar intermediate, UDP-3-oxo-D-glucose, undergoes transamination. researchgate.netnih.gov The enzyme RifK, which also functions as the AHBA synthase later in the rifamycin pathway, catalyzes the transfer of an amino group from a donor like glutamine to yield UDP-kanosamine. nih.govrhea-db.org

Hydrolysis : Finally, the enzyme RifM, a phosphatase, cleaves the UDP moiety from UDP-kanosamine to release free kanosamine. nih.govresearchgate.net

Interplay with the Aminoshikimate Pathway

Kanosamine as a Source of Nitrogen for Metabolic Pathways

Kanosamine biosynthesis is fundamentally important as it provides the nitrogen atom for the aminoshikimate pathway. nih.gov This pathway is essential for the production of a class of antibiotics known as ansamycins. nih.govresearcher.life Research using cell-free lysates of Amycolatopsis mediterranei has demonstrated that the bioconversion of UDP-glucose into kanosamine, and the subsequent conversion of kanosamine 6-phosphate into downstream products, confirms kanosamine's role as the nitrogen source for the aminoshikimate pathway. nih.gov

Link to 3-Amino-5-hydroxybenzoic Acid (AHBA) Biosynthesis

The aminoshikimate pathway, which utilizes kanosamine, leads to the formation of 3-amino-5-hydroxybenzoic acid (AHBA). nih.govresearcher.life AHBA is a critical precursor for the biosynthesis of ansamycin (B12435341) and mitomycin antibiotics. nih.govresearchgate.netnih.gov The process involves the phosphorylation of kanosamine to kanosamine 6-phosphate. nih.govresearcher.liferesearchgate.net This intermediate is then converted into 1-deoxy-1-imino-erythrose 4-phosphate, a substrate for the formation of aminoDAHP (3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate). nih.govresearcher.life Subsequent enzymatic steps convert aminoDAHP into AHBA. nih.govresearcher.life The identification of the enzyme RifN as a specific kanosamine 6-kinase in the rifamycin biosynthetic gene cluster further solidifies the role of kanosamine and its phosphorylated form as key intermediates in the biosynthesis of AHBA. researchgate.netnih.gov

Regulation of Kanosamine Biosynthesis

The production of kanosamine is not constitutive but is instead tightly regulated by a variety of environmental and genetic factors, ensuring its synthesis occurs under optimal conditions.

Environmental and Nutritional Modulators of Production

The biosynthesis of kanosamine is significantly influenced by the surrounding nutritional and environmental conditions. In Bacillus cereus UW85, the accumulation of kanosamine is enhanced by the presence of ferric iron. glpbio.comwisc.edu Conversely, high concentrations of phosphate in the growth medium suppress its production. glpbio.comwisc.edu Another interesting modulator is the exudate from alfalfa seedlings, which has been shown to increase kanosamine accumulation by over 300% in minimal medium, suggesting a role for plant-microbe interactions in regulating its synthesis. glpbio.comwisc.edu

Modulator Effect on Kanosamine Production Producing Organism
Ferric IronEnhancedBacillus cereus UW85
PhosphateSuppressedBacillus cereus UW85
Alfalfa Seedling ExudateEnhancedBacillus cereus UW85

Genetic Regulation and Biosynthetic Gene Cluster Analysis

The genetic blueprint for kanosamine biosynthesis is encoded within specific gene clusters. In Bacillus cereus UW85, a set of genes designated kabABC has been identified within the zwittermicin A gene cluster and is proposed to be responsible for kanosamine biosynthesis. nih.govasm.org These genes are homologous to the ntdABC genes found in Bacillus subtilis, which are also involved in a three-step pathway for kanosamine production from glucose 6-phosphate. nih.gov Functional studies have shown that the kab genes encode enzymes that catalyze a route similar to that in B. subtilis, proceeding through an unstable 3-keto intermediate. nih.gov Kinetic analyses of the enzymes KabA, KabB, and KabC have provided insights into the reaction rates, revealing that the initial oxidation step catalyzed by KabC is the slowest, thereby preventing the accumulation of the unstable intermediate. nih.gov

Metabolic Fate and Intracellular Processing of Kanosamine

Once produced or encountered in the environment, kanosamine must be transported into the cell to exert its biological effects or to be further metabolized.

Glucose Transport System Uptake Mechanisms in Fungal Cells

In fungal cells, such as Candida albicans, kanosamine is actively transported into the cell via the glucose transport system. glpbio.comnih.govscispace.comresearchgate.net This uptake is an active process, as evidenced by its inhibition in the presence of sodium azide (B81097) (NaN3). scispace.com Once inside the cell, kanosamine undergoes phosphorylation to form kanosamine-6-phosphate. nih.govscispace.comresearchgate.net This intracellular phosphorylation is a critical step, as kanosamine-6-phosphate is the actual inhibitor of glucosamine-6-phosphate synthase, a key enzyme in the hexosamine biosynthetic pathway. nih.govscispace.comresearchgate.net The uptake rate in C. albicans has been measured to be approximately 8.6 nmol per minute per milligram of dry weight, leading to a significant intracellular accumulation of the compound. scispace.com

Intracellular Phosphorylation to Kanosamine-6-Phosphate

The intracellular phosphorylation of kanosamine to form kanosamine-6-phosphate (K6P) is a critical metabolic step that dictates its biological activity, particularly its antifungal properties. oup.comresearchgate.net This conversion is mediated by different enzymes depending on the organism and the specific metabolic pathway involved.

In many fungal species, such as Candida albicans and Saccharomyces cerevisiae, kanosamine is actively transported into the cell through the glucose transport system. oup.comresearchgate.net Once inside the cytoplasm, it undergoes phosphorylation at the C6-hydroxyl group. This reaction is catalyzed by cytoplasmic kinases, with strong evidence pointing towards hexokinase as the responsible enzyme. oup.comscispace.com The phosphorylation is essential for the antifungal action of kanosamine, as the resulting kanosamine-6-phosphate is the actual inhibitor of key enzymes in the cell wall biosynthesis pathway. oup.commedchemexpress.com Kanosamine itself does not inhibit these target enzymes. oup.com The rate of this phosphorylation by yeast hexokinase is relatively low, estimated to be only about 0.3% of the rate observed for its primary substrate, D-glucose. oup.comscispace.com

In contrast, bacterial systems exhibit more diverse pathways. While some bacteria like Bacillus subtilis and Bacillus cereus synthesize kanosamine-6-phosphate from glucose-6-phosphate and then dephosphorylate it to kanosamine, other bacteria possess a specific kinase for the direct phosphorylation of kanosamine. nih.govacs.org For instance, in the rifamycin-producing bacterium Amycolatopsis mediterranei, an enzyme named kanosamine kinase, encoded by the rifN gene, specifically catalyzes the phosphorylation of kanosamine to kanosamine-6-phosphate using ATP. nih.govcreative-enzymes.com This enzyme is classified under EC number 2.7.1.179. creative-enzymes.com This phosphorylation is a key step in the aminoshikimate pathway, which produces precursors for certain antibiotics. nih.gov

The formation of kanosamine-6-phosphate is thus a pivotal event. In fungi, it serves as a metabolic trap, converting the imported kanosamine into a charged molecule that cannot exit the cell and acts as a potent enzyme inhibitor. oup.comresearchgate.net In certain bacteria, it is an intermediate in the biosynthesis of other complex natural products. nih.gov

Detailed Research Findings

Research has elucidated the specifics of the enzymes involved in this phosphorylation event and the subsequent inhibitory action of the product.

Table 1: Enzymes Involved in Kanosamine Phosphorylation

Enzyme Gene Name Organism EC Number Function
Hexokinase - Candida albicans EC 2.7.1.1 Phosphorylates cytoplasmic kanosamine to kanosamine-6-phosphate. oup.comscispace.com
Kanosamine Kinase rifN Amycolatopsis mediterranei EC 2.7.1.179 Specific kinase that phosphorylates kanosamine to produce kanosamine-6-phosphate. nih.govcreative-enzymes.com
Kanosamine Kinase Homologue cxmN Streptomyces leeuwenhoekii - Inferred from homology to be a kanosamine kinase involved in AHBA biosynthesis. uniprot.org

The product of this reaction, kanosamine-6-phosphate, has been identified as a competitive inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a crucial enzyme in the hexosamine biosynthetic pathway. oup.com This pathway is responsible for producing UDP-N-acetylglucosamine, a vital precursor for fungal cell wall components like chitin (B13524). oup.com

Table 2: Kinetic Parameters of Kanosamine-6-Phosphate Inhibition

Target Enzyme Inhibitor Organism Inhibition Type Ki Value
Glucosamine-6-Phosphate Synthase Kanosamine-6-Phosphate Candida albicans Competitive with respect to D-fructose-6-phosphate 5.9 mM oup.com
Glucosamine-6-Phosphate Synthase Kanosamine-6-Phosphate Candida albicans Non-competitive with respect to L-glutamine 21 mM oup.com

This inhibition is highly specific; kanosamine-6-phosphate does not affect the subsequent enzyme in the pathway, glucosamine-6-phosphate N-acetylase. oup.comscispace.com The competitive nature of the inhibition with respect to D-fructose-6-phosphate indicates that kanosamine-6-phosphate directly competes for the substrate-binding site of the enzyme. oup.com

Table 3: Chemical Compounds Mentioned

Compound Name
Kanosamine
Kanosamine Hydrochloride
Kanosamine-6-Phosphate
Glucose-6-Phosphate
D-glucose
ATP
ADP
Glucosamine-6-phosphate
D-fructose-6-phosphate
L-glutamine
UDP-N-acetylglucosamine
Chitin

Molecular Mechanism of Action in Target Organisms

Inhibition of Glucosamine-6-Phosphate Synthase (GlcN-6-P Synthase)

The principal target of kanosamine's action is Glucosamine-6-Phosphate Synthase (GlcN-6-P Synthase), an essential enzyme that catalyzes the first committed step in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govtandfonline.comnih.gov This enzyme facilitates the conversion of D-fructose-6-phosphate and L-glutamine into D-glucosamine-6-phosphate and L-glutamate. nih.gov

Kanosamine itself is not the direct inhibitor of GlcN-6-P synthase. Upon entering a target cell, typically through a glucose transport system, kanosamine undergoes intracellular phosphorylation. nih.govnih.govresearchgate.net This metabolic conversion yields kanosamine-6-phosphate, which is the true active inhibitory molecule. nih.govnih.govresearchgate.net It is this phosphorylated derivative that directly interacts with and inhibits the GlcN-6-P synthase enzyme. nih.govnih.gov

Detailed kinetic studies have elucidated the specific nature of the inhibition of GlcN-6-P synthase by kanosamine-6-phosphate. The inhibition profile differs with respect to the two substrates of the enzyme, D-fructose-6-phosphate and L-glutamine. nih.govresearchgate.net

Kanosamine-6-phosphate acts as a competitive inhibitor with respect to the substrate D-fructose-6-phosphate. nih.govnih.govresearchgate.net This indicates that kanosamine-6-phosphate likely binds to the same active site on the enzyme as D-fructose-6-phosphate, directly competing with the natural substrate. The inhibition constant (Ki) for this competitive inhibition has been determined to be 5.9 mM. nih.govnih.gov

In contrast to its interaction with the D-fructose-6-phosphate binding site, the inhibition by kanosamine-6-phosphate is non-competitive with respect to the second substrate, L-glutamine. nih.govresearchgate.net This mode of inhibition suggests that the binding of kanosamine-6-phosphate to the enzyme does not occur at the L-glutamine binding site and does not prevent L-glutamine from binding. Instead, the inhibitor can bind to the enzyme simultaneously with L-glutamine, but the resulting enzyme-substrate-inhibitor complex is catalytically inactive.

Table 1: Kinetic Parameters of GlcN-6-P Synthase Inhibition by Kanosamine-6-Phosphate
SubstrateInhibition TypeInhibition Constant (Ki)Reference
D-Fructose-6-PhosphateCompetitive5.9 mM nih.govnih.gov
L-GlutamineNon-CompetitiveNot Applicable nih.govresearchgate.net

An important aspect of the mechanism of kanosamine is the specificity of its active form. Research has demonstrated that kanosamine-6-phosphate does not inhibit the next enzyme in the hexosamine biosynthesis pathway, Glucosamine-6-phosphate N-acetylase. nih.govresearchgate.net This enzyme is responsible for catalyzing the transfer of an acetyl group from acetyl-CoA to glucosamine-6-phosphate. nih.govwikipedia.org The lack of effect on this downstream enzyme indicates that the inhibitory action of kanosamine is highly specific to GlcN-6-P synthase, preventing the initial step of the pathway without directly interfering with subsequent enzymatic reactions.

Kinetic Analysis of Enzyme Inhibition

Impact on Cellular Structural Integrity and Biosynthesis Pathways

The inhibition of GlcN-6-P synthase by kanosamine-6-phosphate has profound consequences for the target organism by disrupting the hexosamine biosynthesis pathway. This pathway is critical for the production of UDP-GlcNAc, a precursor for essential macromolecules. nih.gov In fungi and bacteria, UDP-GlcNAc is vital for the synthesis of cell wall components like chitin (B13524) and peptidoglycan, respectively. researchgate.net

By blocking the production of D-glucosamine-6-phosphate, kanosamine effectively halts the synthesis of these crucial structural polymers. researchgate.netcaymanchem.com This disruption of cell wall biosynthesis leads to severe consequences for cellular integrity and morphology. In studies on Candida albicans, the action of kanosamine resulted in profound morphological changes, inhibition of septum formation, and cell agglutination. nih.govresearchgate.net The inability to properly synthesize and maintain the cell wall compromises the structural integrity of the organism, ultimately inhibiting its growth and viability. scbt.comwisc.edu

Oomycete Cell Wall Inhibition

Kanosamine has demonstrated significant inhibitory activity against plant-pathogenic oomycetes, a group of organisms phylogenetically distinct from true fungi. wisc.edunih.gov While oomycete cell walls are primarily composed of cellulose (B213188) and glucans rather than chitin, kanosamine effectively inhibits their cell wall synthesis. wisc.educaymanchem.com Research has shown it to be highly inhibitory to the growth of these organisms, with a minimum inhibitory concentration (MIC) value of 25 μg/ml reported for Phytophthora medicaginis. caymanchem.comglpbio.com The precise molecular targets within the oomycete cell wall synthesis pathway are a subject of ongoing investigation, but the potent inhibitory effect underscores kanosamine's broader antimicrobial activity beyond the fungal kingdom. wisc.edunih.gov

Potential Modulations of Bacterial Cell Wall Synthesis

While its primary activity is against fungi and oomycetes, kanosamine has also been shown to inhibit cell wall synthesis in certain bacterial species. researchgate.netnih.gov Notably, it has been reported to inhibit the growth of Staphylococcus aureus by interfering with its cell wall synthesis, with a reported MIC of 400 μg/ml. wisc.educaymanchem.comglpbio.com The mechanism in bacteria is understood to be the inhibition of 3-amino-3-deoxy-D-glucose incorporation into the cell wall structure. wisc.edu However, its antibacterial spectrum is considered narrow, as it only inhibits a few bacterial species. wisc.edunih.gov

Induced Cellular Morphological Changes and Agglutination in Fungi

The disruption of cell wall synthesis by kanosamine leads to significant and observable consequences for fungal cell morphology and social behavior. nih.gov In organisms such as Candida albicans, treatment with kanosamine results in profound morphological changes. researchgate.netnih.gov These alterations include the inhibition of septum formation, a critical process for cell division, which leads to aberrant cell shapes. nih.govglpbio.com

A particularly notable effect is the induction of cell agglutination, where fungal cells clump together. researchgate.netnih.gov This phenomenon is a direct consequence of the compromised cell wall structure. The altered cell surface likely exposes molecules that promote cell-to-cell adhesion, leading to the formation of aggregates. These morphological disruptions are a hallmark of agents that interfere with cell wall integrity. mdpi.com

Interaction with Cellular Transport Systems and Efflux Pumps

The efficacy of kanosamine is intrinsically linked to its ability to enter the target cell and accumulate to effective concentrations. This involves interaction with cellular uptake and efflux systems.

Role of Glucose Transporters in Cellular Uptake

Kanosamine gains entry into fungal cells by exploiting the organism's own nutrient uptake machinery. researchgate.netnih.gov Specifically, it is transported across the cell membrane by glucose transport systems. researchgate.netnih.govglpbio.com This "Trojan horse" strategy allows the molecule, which is structurally similar to glucose, to be actively taken up by the cell. Once inside, it is phosphorylated by cellular kinases to kanosamine-6-phosphate, trapping it within the cell and initiating its inhibitory action on cell wall synthesis. researchgate.netnih.gov

Summary of Kanosamine's Interaction with Cellular Transport
ProcessMechanismKey Molecules InvolvedOutcome
Cellular UptakeActive transport mimicking glucoseGlucose TransportersIntracellular accumulation of Kanosamine
Intracellular TrappingPhosphorylation by cellular kinasesKanosamine, ATP, KinasesFormation of Kanosamine-6-phosphate (K6P)

Assessment of Drug Efflux Systems and Resistance Mechanisms (e.g., Cdr1p)

A common mechanism of antimicrobial resistance involves the active removal of drugs from the cell by efflux pumps. nih.gov In fungi, the ATP-binding cassette (ABC) transporter Cdr1p is a well-known efflux pump that confers resistance to a variety of antifungal agents. nih.gov However, studies involving mutants of Saccharomyces cerevisiae have shown that the presence of the Cdr1p drug efflux pump does not impact the antifungal activity of kanosamine. researchgate.netnih.gov This suggests that kanosamine is not a substrate for this particular efflux pump, and its effectiveness is unlikely to be compromised by resistance mechanisms mediated by Cdr1p. nih.gov

Inhibitory Action of Kanosamine and its Metabolite
CompoundTarget EnzymeTarget OrganismInhibition TypeKi Value
Kanosamine-6-phosphateGlucosamine-6-phosphate synthaseFungi (e.g., Candida albicans)Competitive (vs. D-fructose-6-phosphate)5.9 mM

Antimicrobial Spectrum and Efficacy Studies

Antifungal Efficacy against Human Pathogens

Kanosamine hydrochloride has been shown to inhibit the growth of a variety of human pathogenic fungi. Its mechanism of action primarily involves the inhibition of a key enzyme in the fungal cell wall biosynthesis pathway.

Studies on Candida albicans

Research has demonstrated that Kanosamine is effective against Candida albicans, a common opportunistic fungal pathogen in humans. The compound is transported into the fungal cells via the glucose transport system. Once inside, it is phosphorylated to kanosamine-6-phosphate. This metabolite then acts as a competitive inhibitor of glucosamine-6-phosphate synthase, a crucial enzyme in the synthesis of the fungal cell wall. nih.govresearchgate.net This inhibition leads to profound morphological changes in C. albicans, including the inhibition of septum formation and cell agglutination. nih.govresearchgate.net

Activity against Saccharomyces cerevisiae

Kanosamine has also been shown to inhibit the growth of Saccharomyces cerevisiae, a yeast species that can occasionally cause opportunistic infections. nih.govresearchgate.net The mechanism of action is understood to be the same as in Candida albicans, targeting the glucosamine-6-phosphate synthase enzyme. nih.gov Studies with mutants of S. cerevisiae have indicated that the presence of the Cdr1p drug efflux pump does not affect the antifungal activity of kanosamine. nih.gov

Research on Other Human Pathogenic Fungi

Beyond Candida albicans and Saccharomyces cerevisiae, studies have indicated that kanosamine inhibits a range of human pathogenic fungi. nih.govresearchgate.net However, specific data on a broad spectrum of these pathogens is limited in the currently available literature. The primary mechanism of action is believed to be consistent across susceptible fungal species, targeting the essential enzyme glucosamine-6-phosphate synthase. nih.govresearchgate.net

Activity against Plant-Pathogenic Organisms

This compound exhibits notable efficacy against a variety of organisms that are pathogenic to plants, including both oomycetes and fungi.

Efficacy against Oomycetes (e.g., Phytophthora medicaginis, Aphanomyces euteiches)

Kanosamine has demonstrated high inhibitory effects on the growth of plant-pathogenic oomycetes. wisc.edunih.gov Oomycetes, also known as water molds, are a group of destructive plant pathogens. Research has established specific minimum inhibitory concentrations (MICs) for several oomycete species. For instance, the MIC for Phytophthora medicaginis M2913 is 25 µg/mL. glpbio.comcaymanchem.com For Aphanomyces euteiches, the MIC has been reported to be between 40 and 60 µg/mL. nih.gov Species of Pythium, another genus of plant-pathogenic oomycetes, have been found to be less sensitive, with MIC values in the range of 150 to 250 µg/mL. nih.gov

Table 1: Efficacy of this compound against Plant-Pathogenic Oomycetes

OrganismStrainMinimum Inhibitory Amount (µg)
Aphanomyces euteichesWI-9840 - 60
Phytophthora medicaginisM291325
Pythium aphanidermatumPa138250
Pythium torulosumA25a150

Studies on Plant Pathogenic Fungi

In addition to its potent activity against oomycetes, this compound is moderately inhibitory to a number of plant pathogenic fungi. wisc.edunih.gov Studies have evaluated its effectiveness against a variety of fungal species that cause diseases in crops.

Table 2: Sensitivity of Various Plant Pathogenic Fungi to Kanosamine

Fungal GroupSpeciesGrowth Inhibition
AscomycetesCochliobolus sativus+
Gaeumannomyces graminis var. tritici-
Leptosphaeria maculans-
Nectria haematococca-
Ophiostoma ulmi-
Sclerotinia homoeocarpa-
Sclerotinia sclerotiorum-
Venturia inaequalis-
BasidiomycetesRhizoctonia solani-
Ustilago maydis-
Typhula idahoensis+
DeuteromycetesAlternaria brassicicola+
Bipolaris sorokiniana+
Botrytis cinerea+
Colletotrichum dematium+
Fusarium culmorum-
Fusarium oxysporum f. sp. lycopersici-
Fusarium oxysporum f. sp. pisi-
Fusarium sambucinum-
Fusarium solani-
Phoma medicaginis+
Pyricularia oryzae+
Thielaviopsis basicola+
Trichoderma harzianum-
Verticillium albo-atrum-
Verticillium dahliae-

Note: '+' indicates growth inhibition, '-' indicates no growth inhibition.

Antibacterial Efficacy and Limitations

This compound is an aminodeoxy sugar antibiotic that has demonstrated inhibitory effects against a limited range of microorganisms. nih.gov Produced by bacteria such as Bacillus cereus UW85 and species of Streptomyces, its activity is more pronounced against plant-pathogenic oomycetes and certain fungi than against bacteria. apexbt.comcaymanchem.com Research indicates that its antibacterial action is narrow, representing a significant limitation in its potential application as a broad-spectrum agent. nih.govwisc.edu Studies suggest that Kanosamine is likely bacteriostatic at effective concentrations, meaning it inhibits bacterial growth rather than killing the cells outright. wisc.edu

The antibacterial spectrum of Kanosamine is confined to a few bacterial species. nih.govwisc.edu It has shown activity against the Gram-positive bacterium Staphylococcus aureus, inhibiting its growth at a concentration of 400 µg/mL. apexbt.comcaymanchem.com In addition to S. aureus, Kanosamine has been found to inhibit other bacteria at specific concentrations, including Lactobacillus acidophilus and Erwinia herbicola LS005, both of which were inhibited at 400 µg/mL. wisc.edu The most sensitive bacterium identified in one study was Cytophaga johnsonae, which was inhibited at 300 µg/mL. wisc.edu

Conversely, a significant number of bacterial species have been shown to be insensitive to Kanosamine even at high concentrations (400 µg/mL). wisc.edu These include multiple strains of Bacillus cereus, as well as representative species of bacilli, pseudomonads, enterics, and rhizobia. wisc.edu Notably, Escherichia coli K37 was not sensitive to 400 µg/mL at a pH of 7.3. wisc.edu

The efficacy of Kanosamine is quantitatively assessed by determining its Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. wisc.edu The MIC for Staphylococcus aureus has been established at 400 µg/mL. apexbt.comcaymanchem.com

An important consideration in the efficacy of Kanosamine is the influence of pH. wisc.edu Research has shown that its activity against certain bacteria is enhanced at a higher pH. wisc.edu For instance, while Escherichia coli K37 was not sensitive to Kanosamine at 400 µg/mL in a medium with a pH of 7.3, it was inhibited at 300 µg/mL when the pH was increased to 8.0. wisc.edu Similarly, the MIC for Cytophaga johnsonae decreased from 300 µg/mL to 50 µg/mL when the pH was raised to 8.0, indicating significantly increased potency in more alkaline conditions. wisc.edu

Bacterial SpeciesMinimal Inhibitory Concentration (MIC)pH Condition (if specified)
Staphylococcus aureus400 µg/mLNot specified
Lactobacillus acidophilus400 µg/mLNot specified
Erwinia herbicola LS005400 µg/mLNot specified
Cytophaga johnsonae300 µg/mLNot specified
Cytophaga johnsonae50 µg/mL8.0
Escherichia coli K37>400 µg/mL7.3
Escherichia coli K37300 µg/mL8.0

Investigation of Synergistic and Antagonistic Effects with Other Antimicrobial Agents

Based on available scientific literature, there is a notable lack of specific research into the synergistic or antagonistic effects of this compound when used in combination with other antimicrobial agents. While combination therapy is a widely studied strategy to enhance efficacy and prevent resistance for many antibiotics, dedicated studies evaluating this compound in such combinations have not been identified. Therefore, no data currently exists to describe its potential synergistic or antagonistic interactions with other antibacterial drugs.

Methodologies for Chemical Synthesis of Kanosamine and its Derivatives

Kanosamine, an aminosugar antibiotic, is a component of more complex antibiotics such as kanamycin (B1662678). nih.gov Its synthesis can be achieved through both isolation from natural producers and direct chemical pathways.

Kanosamine is a natural product generated by various microorganisms. acs.org It was first identified in the 1960s in studies of Bacillus pumilus. acs.org Subsequently, it has been found to be produced by other bacteria, including Bacillus cereus UW85 and species of Streptomyces. caymanchem.comwisc.edu The production of kanosamine by Bacillus cereus UW85 is influenced by environmental factors, such as the presence of plant-derived compounds, and the specific carbon sources available. wisc.edu

The isolation and purification process from fermentation broths is crucial for obtaining the pure compound for bioactivity studies. Methodologies typically involve separating the compound from the culture medium and other metabolites. Following purification, the identity and purity of kanosamine are confirmed, and its biological activity can be assessed. For instance, purified kanosamine has been tested for its inhibitory effects against various plant-pathogenic oomycetes and fungi by introducing it into wells cut in agar (B569324) plates and measuring the resulting zones of growth inhibition. wisc.edu

Beyond its natural isolation, chemical synthesis provides a controlled and scalable method for producing kanosamine. One established synthetic route begins with D-glucose. acs.org This multi-step process involves a series of chemical transformations to introduce the required amino group at the C-3 position with the correct stereochemistry.

The key steps in this synthesis are:

Selective Protection: The hydroxyl groups of D-glucose are selectively protected to allow for specific modification at the C-3 position. acs.org

Oxidation: The C-3 hydroxyl group is oxidized to a ketone. acs.org

Activation and Nucleophilic Displacement: The newly formed C-3 hydroxyl group is activated (e.g., as a triflate ester), which facilitates a nucleophilic displacement reaction with sodium azide (B81097) (NaN₃) to introduce the nitrogen atom. acs.org

Reduction and Deprotection: The azide group is reduced to an amine, and the protecting groups are removed to yield the final kanosamine product. acs.org The compound is then typically converted to its hydrochloride salt for improved stability and handling.

Design and Synthesis of Kanosamine Analogs and Derivatives

Structural modification of kanosamine and related aminoglycosides is a key strategy for developing new therapeutic agents with improved properties, such as enhanced efficacy and altered target selectivity.

A primary strategy for modifying aminoglycosides like kanamycin (of which kanosamine is a constituent) is the introduction of hydrophobic moieties to create amphiphilic molecules. nih.govresearchgate.net This structural change can dramatically alter the biological activity of the parent compound. For example, the attachment of a C8 alkyl chain to kanamycin derivatives has been shown to switch the compound's primary activity from antibacterial to antifungal. frontiersin.org This "switch" in bioactivity occurs because the amphiphilic nature of the new molecule facilitates interaction with and disruption of fungal plasma membranes, a different mechanism of action from the antibacterial ribosome-targeting of the parent aminoglycoside. nih.gov This strategic modification not only expands the antimicrobial spectrum but can also overcome existing mechanisms of bacterial resistance. researchgate.net

Structure-Activity Relationship (SAR) studies are essential for understanding how specific chemical features of a molecule relate to its biological effects. collaborativedrug.com For derivatives of kanosamine-containing aminoglycosides like kanamycin, a key SAR finding is the correlation between N-acylation with a hydrophobic chain and the emergence of potent antifungal activity.

The addition of an eight-carbon (C8) alkyl chain to the kanamycin scaffold leads to a significant decrease in antibacterial activity while simultaneously inducing strong antifungal properties. frontiersin.org This demonstrates that the amphiphilic character imparted by the alkyl chain is a critical determinant for antifungal efficacy. The parent kanamycin molecule is inactive against fungi, highlighting the transformative effect of this specific structural modification. The resulting amphiphilic compounds, such as FG08 and K20, exert their antifungal effect by perturbing the plasma membrane of fungal cells. nih.govfrontiersin.org

Compound TypeKey Structural FeaturePrimary BioactivityMechanism Insight
Parent Aminoglycoside (e.g., Kanamycin A)Unmodified polar structureAntibacterialInhibits bacterial protein synthesis
Amphiphilic Derivative (e.g., K20)C8 alkyl chain attachmentAntifungalPerturbs fungal plasma membrane frontiersin.org

The strategic modification of aminoglycosides has led to the development of specific antifungal derivatives, notably FG08 and K20.

FG08 was identified from a screening of kanamycin derivatives and was found to be a potent antifungal agent, representing a significant shift in the bioactivity profile of this class of molecules. nih.gov It is derived from Kanamycin B. While effective, the complex chemical synthesis of FG08 makes it unsuitable for large-scale production, limiting its practical application in medicine and agriculture. nih.govresearchgate.net

K20 was developed as a second-generation amphiphilic aminoglycoside to address the synthetic challenges of FG08. nih.gov Derived from the more readily available Kanamycin A, K20 possesses a structural resemblance to FG08 and exhibits broad-spectrum antifungal activity against various human and plant pathogens. researchgate.netfrontiersin.org The synthesis of K20 involves fewer steps and is more scalable, with laboratory-scale production of approximately 300g per batch being reported. frontiersin.org Like FG08, K20's antifungal mechanism involves the perturbation of the plasma membrane, and it shows low cytotoxicity to mammalian cells at concentrations that inhibit fungal growth. frontiersin.org

DerivativeParent CompoundKey FeaturePrimary BioactivityScalability
FG08Kanamycin BFirst-generation amphiphilic antifungalAntifungalLow (complex synthesis) nih.govresearchgate.net
K20Kanamycin ASecond-generation, simplified amphiphilic antifungalAntifungalHigh (fewer synthetic steps) frontiersin.org

Kanosamine Hydrochloride in Drug Discovery and Development Research

Pre-clinical Research Paradigms

Pre-clinical research on Kanosamine Hydrochloride has primarily focused on elucidating its efficacy and mechanism of action through in vitro and in vivo studies. These investigations are crucial for establishing a foundational understanding of the compound's therapeutic promise before any potential clinical development.

In Vitro Efficacy and Target Validation Studies in Cellular Models

In vitro studies have been instrumental in defining the antifungal spectrum and molecular target of Kanosamine. Research has demonstrated that Kanosamine exhibits inhibitory activity against a range of fungi, including the opportunistic human pathogen Candida albicans and the model organism Saccharomyces cerevisiae nih.govresearchgate.net.

The primary mechanism of action of Kanosamine involves its transport into fungal cells via the glucose transport system. Once inside the cell, it is phosphorylated to Kanosamine-6-phosphate. This phosphorylated form acts as a competitive inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase) with respect to D-fructose-6-phosphate nih.govresearchgate.net. The inhibition of this enzyme disrupts the biosynthesis of essential cell wall components, leading to profound morphological changes, inhibition of septum formation, and cell agglutination in C. albicans nih.govresearchgate.net.

The table below summarizes the in vitro antifungal activity of Kanosamine against various fungal species.

Fungal SpeciesMIC (µg/mL)Reference
Phytophthora medicaginis M291325 mdpi.com
Aphanomyces euteiches WI-9860 mdpi.com
Staphylococcus aureus400 mdpi.com

Interactive Data Table: In Vitro Antifungal Activity of Kanosamine Users can filter and sort the data by fungal species and MIC values.

Use of Animal Models for Mechanistic and Efficacy Investigations

While in vitro studies provide valuable insights, animal models are essential for evaluating the efficacy and pharmacokinetics of a drug candidate in a complex biological system. Although specific in vivo studies focusing on the antifungal efficacy of this compound in animal models of fungal infections are not extensively detailed in publicly available literature, the general paradigm for such investigations is well-established. Typically, mouse models of disseminated or localized fungal infections, such as candidiasis, are employed to assess the ability of a novel antifungal agent to reduce fungal burden in various organs and improve survival rates. Future research would benefit from in vivo studies to determine the therapeutic potential of this compound in a whole-organism context.

Role in Novel Antifungal Agent Development

The emergence of antifungal drug resistance is a major global health concern, necessitating the development of new therapeutic agents with novel mechanisms of action. This compound presents a promising avenue for addressing this challenge.

Addressing the Challenge of Antifungal Resistance Mechanisms

A significant advantage of Kanosamine is its potential to bypass common antifungal resistance mechanisms. For instance, studies in Saccharomyces cerevisiae have shown that the antifungal activity of Kanosamine is not affected by the presence of the Cdr1p drug efflux pump nih.govresearchgate.net. This is particularly relevant as overexpression of efflux pumps is a major mechanism of resistance to azole antifungals. By targeting a different cellular pathway, Kanosamine may remain effective against strains that have developed resistance to other drug classes.

Identification and Validation of Novel Molecular Targets

The molecular target of Kanosamine, glucosamine-6-phosphate synthase, is a well-validated target for antifungal drug development nih.gov. This enzyme is crucial for the synthesis of chitin (B13524), an essential component of the fungal cell wall that is absent in humans, offering a high degree of selectivity. The inhibition of GlcN-6-P synthase by Kanosamine-6-phosphate has been confirmed through enzymatic assays, which demonstrated competitive inhibition with a Ki of 5.9 mM with respect to D-fructose-6-phosphate nih.govresearchgate.net. This specific and validated molecular target strengthens the case for this compound as a lead compound for the development of new antifungal therapies.

The table below details the inhibition of glucosamine-6-phosphate synthase by Kanosamine-6-phosphate.

SubstrateInhibition TypeKi (mM)Reference
D-fructose-6-phosphateCompetitive5.9 nih.govresearchgate.net
L-glutamineNon-competitive- nih.govresearchgate.net

Interactive Data Table: Inhibition of Glucosamine-6-Phosphate Synthase by Kanosamine-6-Phosphate Users can explore the type of inhibition and the inhibition constant for different substrates.

Computational Approaches in Drug Design (CADD)

Computer-Aided Drug Design (CADD) plays a crucial role in modern drug discovery by enabling the rational design and optimization of lead compounds. While specific CADD studies focused exclusively on this compound are not widely reported, the known three-dimensional structure of its target enzyme, glucosamine-6-phosphate synthase, provides a solid foundation for such investigations.

Molecular docking and molecular dynamics simulations could be employed to visualize and analyze the binding of Kanosamine-6-phosphate to the active site of GlcN-6-P synthase. These computational models can help in understanding the key molecular interactions responsible for its inhibitory activity. Furthermore, CADD techniques can be utilized to design novel derivatives of Kanosamine with potentially improved potency, selectivity, and pharmacokinetic properties. By exploring modifications to the Kanosamine scaffold, it may be possible to develop new antifungal candidates with enhanced therapeutic profiles.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

In the realm of computational drug discovery, molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the interaction between a ligand, such as a kanosamine derivative, and its biological target at an atomic level. mdpi.comnih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov This technique is instrumental in virtual screening and for understanding the structural basis of a ligand's biological activity.

The process begins with the three-dimensional structures of both the ligand (kanosamine derivative) and the target protein. Molecular docking software, such as AutoDock Vina, is then used to explore various possible binding poses of the ligand within the active site of the protein. mdpi.com The software calculates a binding affinity or docking score for each pose, which estimates the strength of the interaction. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, are identified and analyzed.

Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the ligand-target complex over time. mdpi.comresearchgate.netmdpi.com MD simulations model the movement of every atom in the system, including the protein, the ligand, and surrounding solvent molecules, by solving Newton's equations of motion. mdpi.com This computational method assesses the stability of the binding pose predicted by docking. researchgate.net By simulating the complex for nanoseconds or even microseconds, researchers can observe conformational changes and verify if the ligand remains stably bound within the active site. mdpi.com Analysis of the MD trajectory can reveal crucial information about the flexibility of the complex and the persistence of key intermolecular interactions.

Table 1: Key Parameters in Molecular Docking and MD Simulations

Parameter Technique Description Significance
Binding Affinity (kcal/mol) Molecular Docking A calculated score representing the predicted free energy of binding between the ligand and the target protein. Lower values suggest a stronger, more favorable binding interaction.
Root Mean Square Deviation (RMSD) Molecular Dynamics Measures the average distance between the atoms of the simulated protein-ligand complex over time compared to a reference structure. A low and stable RMSD value over the simulation time indicates the stability of the complex.
Root Mean Square Fluctuation (RMSF) Molecular Dynamics Measures the fluctuation of individual amino acid residues around their average positions during the simulation. Identifies flexible or rigid regions of the protein upon ligand binding.

In Silico ADMET (Absorption, Distribution, Metabolism, Elimination, Toxicity) Prediction for Kanosamine Derivatives

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction provides an early-stage assessment of these properties using computational models, reducing the time and cost associated with experimental studies. bhsai.orgnih.gov For kanosamine derivatives, these predictive tools can help prioritize compounds with more favorable drug-like characteristics for further development. phcogj.com

The prediction process involves using software that has been trained on large datasets of known compounds and their experimentally determined ADMET properties. bhsai.org Based on the chemical structure of a kanosamine derivative, these tools can calculate a range of physicochemical and pharmacokinetic parameters.

Absorption is often predicted by evaluating parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and aqueous solubility. nih.gov Drug-likeness is frequently assessed using frameworks like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. phcogj.commdpi.com Compounds that adhere to these rules are more likely to have good oral bioavailability.

Distribution properties predicted include the ability to cross the blood-brain barrier (BBB) and the volume of distribution (VDss). phcogj.com The BBB permeability is critical for drugs targeting the central nervous system, while VDss provides insight into how a drug is distributed throughout the body's tissues. phcogj.com

Metabolism predictions often focus on interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. phcogj.com Models can predict whether a kanosamine derivative is likely to be a substrate or an inhibitor of specific CYP isoforms, such as CYP2D6, which is important for avoiding drug-drug interactions. phcogj.com

Elimination is estimated by predicting the total clearance rate of the compound from the body. phcogj.com

Toxicity predictions can screen for potential issues such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.govphcogj.com Early identification of potential toxicity is crucial for preventing late-stage drug development failures. bhsai.org

Table 2: Common In Silico ADMET Prediction Parameters

ADMET Property Parameter Desired Outcome for Drug Candidates
A bsorption Lipinski's Rule of Five Compliance (e.g., MW ≤ 500, logP ≤ 5)
Human Intestinal Absorption (HIA) High percentage
Aqueous Solubility (logS) Within an optimal range (e.g., -5 to -1)
D istribution Blood-Brain Barrier (BBB) Permeability Varies depending on the therapeutic target
Volume of Distribution (VDss) Moderate values are often preferred
M etabolism CYP2D6 Inhibition Non-inhibitor preferred to avoid drug interactions
E limination Total Clearance Value should indicate a reasonable half-life
T oxicity Ames Mutagenicity Negative (non-mutagenic)
hERG Inhibition Negative (non-inhibitor) to avoid cardiotoxicity

Biotechnological Applications and Biosynthetic Engineering

Kanosamine is a naturally occurring aminosugar with antibiotic properties. nih.govwisc.edu Biotechnological approaches, particularly those involving metabolic and biosynthetic engineering, are being explored to harness and improve its production for various applications. The study of its biosynthetic pathways in different microorganisms provides a foundation for these engineering efforts.

Two distinct biosynthetic pathways for kanosamine have been identified in bacteria. One pathway, found in organisms like Amycolatopsis mediterranei, starts from UDP-glucose. researchgate.netnih.gov A more recently discovered pathway, characterized in Bacillus subtilis and Bacillus cereus, begins with the central metabolite glucose-6-phosphate (G6P). nih.govnih.govresearchgate.net This G6P-dependent pathway involves a three-enzyme cascade. nih.govacs.org

The enzymes in the Bacillus subtilis pathway are encoded by the ntd operon and include:

NtdC : A dehydrogenase that oxidizes glucose-6-phosphate. nih.govacs.org

NtdA : A PLP-dependent aminotransferase that converts the intermediate into kanosamine-6-phosphate. nih.govacs.org

NtdB : A phosphatase that removes the phosphate (B84403) group to yield the final product, kanosamine. nih.govacs.org

A homologous set of enzymes, designated KabA, KabB, and KabC, performs the same functions in Bacillus cereus UW85. nih.gov Kinetic studies of these enzymes have revealed that the aminotransferase step (catalyzed by NtdA/KabA) is highly efficient, while the initial oxidation step (catalyzed by NtdC/KabC) is relatively slow, suggesting it may be a rate-limiting step in the pathway. nih.gov Understanding these enzymatic steps and their regulation is critical for developing strategies to enhance kanosamine production. wisc.edu

Strategies for Heterologous Production of Kanosamine and its Derivatives

Heterologous production, which involves expressing the genes of a metabolic pathway in a foreign host organism, is a powerful strategy for increasing the production of valuable metabolites like kanosamine. nih.govmdpi.com This approach can overcome limitations of the native producer, such as slow growth or low yield. Common hosts for heterologous expression include bacteria like Escherichia coli and yeasts like Saccharomyces cerevisiae, which are well-characterized and amenable to genetic manipulation. nih.govfrontiersin.org

A primary strategy for the heterologous production of kanosamine involves cloning the entire biosynthetic gene cluster (e.g., the ntdABC or kabABC operon) into a suitable expression vector, which is then introduced into the chosen host. mdpi.com Simply introducing the genes is often not sufficient for high-level production. nih.gov Several optimization strategies are typically required:

Host Selection : Choosing an appropriate host is a critical first step. nih.gov E. coli is widely used due to its rapid growth and the availability of extensive genetic tools. frontiersin.org

Promoter Engineering : The native promoters of the kanosamine biosynthetic genes might not function optimally in a heterologous host. Replacing them with strong, inducible promoters specific to the host can significantly enhance gene expression and, consequently, product yield. mdpi.com

Codon Optimization : The codon usage of the kanosamine genes from Bacillus may differ from that of the expression host like E. coli. Synthesizing the genes with codons optimized for the host can improve translational efficiency.

Fusion Proteins : To improve the solubility and expression levels of the pathway enzymes, they can be fused to highly soluble protein tags, such as Maltose-Binding Protein (MBP). frontiersin.org

Pathway Engineering for Enhanced Yield or Generation of Novel Analogs

Metabolic pathway engineering aims to rationally modify an organism's metabolic network to improve the production of a target compound or to create new, structurally related molecules (analogs). mdpi.comfrontiersin.org For kanosamine, engineering efforts can focus on increasing the precursor supply, removing bottlenecks in the biosynthetic pathway, and introducing new enzymatic activities.

Strategies for Enhanced Yield:

Increasing Precursor Supply : The G6P-dependent kanosamine pathway relies on glucose-6-phosphate, a key node in central carbon metabolism. Engineering the host to channel more carbon flux towards G6P could enhance kanosamine yield. A metabolome analysis in Bacillus subtilis showed that stimulating kanosamine biosynthesis led to an accumulation of TCA cycle intermediates and NADPH, suggesting complex metabolic interplay that could be targeted for optimization. mtroyal.ca

CRISPRi-based Gene Regulation : Advanced tools like CRISPR interference (CRISPRi) can be used to precisely downregulate the expression of genes in competing metabolic pathways. frontiersin.org By repressing pathways that divert G6P away from kanosamine biosynthesis, metabolic flux can be redirected towards the desired product, leading to improved titers. frontiersin.org

Optimization of Culture Conditions : The production of kanosamine by Bacillus cereus is influenced by culture conditions. For example, accumulation is enhanced by the addition of ferric iron and suppressed by phosphate. wisc.edunih.gov These findings can be applied to engineered fermentation processes to maximize yield.

Generation of Novel Analogs: The enzymes in the kanosamine pathway exhibit a degree of substrate promiscuity, which can be exploited to generate novel analogs.

Substrate Substitution : Research has shown that the dehydrogenase NtdC can accept substrates other than G6P, such as glucose and xylose, albeit at much lower rates. acs.org Furthermore, synthetic phosphonate (B1237965) analogues of G6P have been successfully converted by the first two enzymes of the pathway (NtdC and NtdA) to generate the corresponding kanosamine 6-phosphonate analogues. acs.org This demonstrates the potential of feeding the pathway with unnatural substrates to produce novel aminosugars.

Enzyme Engineering : The active sites of the biosynthetic enzymes (NtdA, NtdB, NtdC) can be modified through directed evolution or site-directed mutagenesis to alter their substrate specificity. This could enable the pathway to accept a wider range of precursor molecules, leading to the synthesis of a library of kanosamine derivatives with potentially new or improved biological activities.

Future Directions and Emerging Research Avenues

Advanced Mechanistic Studies of Kanosamine Action

While the primary mechanism of kanosamine's antifungal action is known, future research is poised to delve deeper into its molecular interactions. Kanosamine is transported into fungal cells, such as Candida albicans, via the glucose transport system, after which it is phosphorylated to kanosamine-6-phosphate. researchgate.netnih.gov This metabolite then acts as a competitive inhibitor of glucosamine-6-phosphate synthase with respect to D-fructose-6-phosphate, disrupting the cell wall synthesis pathway. researchgate.netnih.gov This inhibition leads to significant morphological changes, including the inhibition of septum formation and cell agglutination. researchgate.netnih.gov

Advanced studies are expected to focus on several key areas:

Structural Biology: High-resolution crystallographic studies of kanosamine-6-phosphate in complex with glucosamine-6-phosphate synthase from various pathogens will provide detailed insights into the specific molecular interactions driving its inhibitory activity. Understanding these interactions at an atomic level can guide the design of more potent and selective inhibitors.

Enzyme Kinetics and Dynamics: In-depth kinetic analysis of the inhibition of glucosamine-6-phosphate synthase by kanosamine-6-phosphate under varying physiological conditions will help to model its efficacy more accurately.

Secondary Targets: Investigating potential off-target effects and identifying other cellular components that may interact with kanosamine or its metabolites could reveal additional mechanisms of action or explain its broad-spectrum activities.

Exploration of New Therapeutic and Agricultural Applications

Kanosamine has demonstrated a broad range of inhibitory effects against various pathogens, suggesting its potential for diverse applications in both medicine and agriculture.

Therapeutic Applications: Kanosamine has shown activity against a range of human pathogenic fungi. researchgate.netnih.gov Its ability to inhibit the growth of Saccharomyces cerevisiae and Candida albicans highlights its potential as an antifungal agent. researchgate.netnih.gov Further research is warranted to explore its efficacy against a wider array of fungal pathogens, including drug-resistant strains.

Agricultural Applications: In the agricultural sector, kanosamine has shown significant promise as a biocontrol agent. It is produced by bacteria such as Bacillus cereus UW85 and is highly effective against plant-pathogenic oomycetes like Phytophthora medicaginis. nih.gov Kanosamine's inhibitory action on cell wall synthesis makes it a candidate for managing various plant diseases. nih.gov Future research will likely focus on:

Formulation and Delivery: Developing stable and effective formulations for field application to protect crops from fungal and oomycete infections.

Spectrum of Activity: Screening kanosamine against a broader range of plant pathogens to identify new potential uses.

Integrated Pest Management (IPM): Investigating the synergistic effects of kanosamine with other biocontrol agents or conventional pesticides to develop more sustainable and effective IPM strategies.

OrganismApplicationMIC/Inhibitory Effect
Candida albicansTherapeutic (Antifungal)Inhibition of growth, septum formation, and cell agglutination. researchgate.netnih.gov
Saccharomyces cerevisiaeTherapeutic (Antifungal)Growth inhibition. researchgate.netnih.gov
Phytophthora medicaginis M2913Agricultural (Oomycete control)MIC = 25 µg/ml. nih.gov
Staphylococcus aureusTherapeutic (Antibacterial)MIC = 400 µg/ml. nih.gov

Innovative Synthetic and Biosynthetic Strategies for Derivative Generation

The generation of novel kanosamine derivatives is a key strategy for improving its efficacy, selectivity, and pharmacokinetic properties. This can be achieved through both chemical synthesis and biosynthetic engineering.

Biosynthetic Pathways: Two primary biosynthetic pathways for kanosamine have been identified in bacteria.

UDP-glucose pathway: In organisms like Amycolatopsis mediterranei, kanosamine biosynthesis starts from UDP-glucose. nih.gov

Glucose-6-phosphate pathway: In Bacillus subtilis and Bacillus cereus, a three-step pathway starting from glucose-6-phosphate is utilized. nih.gov This pathway involves the enzymes NtdC (a glucose-6-phosphate 3-dehydrogenase), NtdA (a pyridoxal (B1214274) phosphate-dependent aminotransferase), and NtdB (a kanosamine-6-phosphate phosphatase). nih.gov

Innovative Strategies:

Metabolic Engineering: Modifying the biosynthetic pathways in producer organisms, such as Bacillus species, could lead to increased yields of kanosamine or the production of novel derivatives. This could involve overexpressing key enzymes or introducing genes from other organisms.

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic reactions offers a powerful approach to creating a wide range of kanosamine analogues. For example, carbocyclic analogues of glucose-6-phosphate have been synthesized and tested as substrates for the enzyme NtdC, revealing that the biosynthesis begins with the α-anomer of glucose-6-phosphate. nih.gov

Substrate Analogue Synthesis: The synthesis and testing of various substrate analogues, such as phosphonate (B1237965) analogues of glucose-6-phosphate, can be used to probe the catalytic mechanisms of the biosynthetic enzymes and to generate modified kanosamine derivatives with potentially altered biological activities. nih.gov

EnzymeOrganismSubstrateFunction in Kanosamine Biosynthesis
NtdCBacillus subtilisGlucose-6-phosphateNAD-dependent oxidation of the C3-hydroxyl. nih.govnih.gov
NtdABacillus subtilis3-oxo-glucose-6-phosphatePLP-dependent aminotransferase. nih.govnih.gov
NtdBBacillus subtilisKanosamine-6-phosphatePhosphatase, yielding kanosamine. nih.gov
KabA, KabB, KabCBacillus cereus UW85Glucose-6-phosphate pathway intermediatesCatalyze a route similar to that in B. subtilis. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Kanosamine Research

The application of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers a systems-level perspective that can revolutionize kanosamine research. While dedicated omics studies on kanosamine are still emerging, the potential of these approaches is vast.

Metabolomics: This technology can be used to analyze the global metabolic changes in a target organism upon exposure to kanosamine. This could help to identify not only the direct targets of the compound but also the downstream metabolic perturbations, providing a more comprehensive understanding of its mode of action. mdpi.com For instance, metabolomics has been used to study the biosynthesis of rifamycin (B1679328) SV in Amycolatopsis mediterranei, a pathway in which kanosamine is a precursor, revealing connections between central carbon metabolism and antibiotic production. researchgate.net

Proteomics: By analyzing changes in protein expression profiles, proteomics can identify proteins that are up- or down-regulated in response to kanosamine treatment. nih.gov This could reveal novel protein targets, resistance mechanisms, and cellular stress responses. A secretomics approach, focusing on secreted proteins, could be particularly useful in understanding how kanosamine affects cell-cell communication and interactions with the host. researchgate.net

Transcriptomics: This approach measures changes in gene expression at the RNA level, providing insights into the cellular pathways that are affected by kanosamine. nih.gov Comparative transcriptomics of bacterial communities has already shown that the presence of other microbes can up-regulate the kanosamine biosynthetic genes in Bacillus cereus. researchgate.net This highlights the role of kanosamine in inter-species interactions.

Integrating these omics datasets can provide a holistic view of the cellular response to kanosamine, facilitating the identification of new therapeutic and agricultural targets, the elucidation of resistance mechanisms, and the rational design of more effective kanosamine-based agents. nih.govfrontiersin.org

Q & A

Q. What biochemical mechanisms underlie kanosamine hydrochloride's antimicrobial activity against plant-pathogenic oomycetes?

this compound inhibits cell wall biosynthesis in pathogens by targeting critical enzymes involved in carbohydrate metabolism. For example, it exhibits MIC values of 25 μg/mL against Phytophthora medicaginis and 60 μg/mL against Aphanomyces euteiches . Its structural similarity to glucose allows competitive inhibition of hexokinase or other glycosylation enzymes, disrupting pathogen viability .

Q. What experimental protocols are recommended for determining MIC values of this compound against fungal pathogens?

Use standardized broth microdilution assays under controlled pH (6.5–7.5) and temperature (25–30°C). Prepare serial dilutions of kanosamine (e.g., 1–100 μg/mL) in nutrient media, inoculate with pathogen spores, and incubate for 48–72 hours. MIC is defined as the lowest concentration with no visible growth. Include positive (e.g., amphotericin B) and negative (solvent-only) controls .

Q. How should researchers ensure safe handling of this compound in laboratory settings?

Key precautions include:

  • Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of dust .
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources .
  • For spills, collect material with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can metabolic engineering of E. coli enhance heterologous production of this compound?

Express the ntdABC gene cluster from Bacillus subtilis in E. coli to enable conversion of glucose-6-phosphate to kanosamine. Optimize yields (up to 18 g/L) by:

  • Blocking glycolysis via pgi (phosphoglucose isomerase) knockout to redirect flux toward kanosamine biosynthesis .
  • Supplementing cultures with L-glutamate, a cosubstrate for the aminotransferase NtdA, to improve pathway efficiency .
  • Using fed-batch fermentation with controlled glucose feeding to minimize acetate accumulation .

Q. What factors explain yield discrepancies between native Bacillus strains and engineered E. coli systems?

Bacillus pumilus achieves higher titers (20 g/L) due to native regulatory mechanisms and optimized cofactor availability (e.g., pyridoxal phosphate for NtdA). In E. coli, limitations arise from:

  • Competing pathways (e.g., glycolysis) diverting glucose-6-phosphate .
  • Insufficient L-glutamate pools, which are critical for NtdA activity .
  • Strain-specific differences in redox balance and ATP availability .

Q. How does L-glutamate accumulation influence kanosamine biosynthesis in engineered systems?

L-glutamate serves as the amino donor in the NtdA-catalyzed transamination of 3-oxo-glucose-6-phosphate. Elevated intracellular glutamate levels in E. coli pgi mutants correlate with increased kanosamine titers (18 g/L vs. 12.7 g/L in wild-type). Monitor glutamate via HPLC and overexpress gltA (citrate synthase) to boost TCA cycle-derived glutamate .

Q. What enzymatic steps in kanosamine biosynthesis are potential targets for pathway optimization?

Focus on glucose-6-phosphate 3-dehydrogenase (NtdC), which catalyzes the rate-limiting oxidation of glucose-6-phosphate to 3-oxo-glucose-6-phosphate. Use directed evolution or site-saturation mutagenesis to improve NtdC activity and stability. Characterize variants via kinetic assays (e.g., KmK_m, VmaxV_{max}) and structural modeling .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in reported MIC values across studies?

Standardize experimental conditions (e.g., inoculum size, incubation time) and validate assays with reference strains. For example, discrepancies in MICs for Aphanomyces euteiches (60 μg/mL vs. higher values in other studies) may arise from differences in spore viability or media composition. Perform dose-response curves with triplicate biological replicates .

Q. What strategies reconcile conflicting data on kanosamine’s efficacy against bacterial vs. fungal pathogens?

Conduct comparative transcriptomic analysis to identify pathogen-specific resistance mechanisms. For instance, Gram-negative bacteria may efflux kanosamine via multidrug resistance pumps, while fungi lack such transporters. Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in combination studies to clarify these differences .

Methodological Design

Q. How to design a CRISPR-Cas9 system for knockout of competing pathways in kanosamine-producing strains?

  • Design sgRNAs targeting pgi or zwf (glucose-6-phosphate dehydrogenase) using tools like Benchling.
  • Use homology-directed repair (HDR) templates with antibiotic resistance markers for selection.
  • Validate knockouts via PCR and enzymatic assays (e.g., phosphoglucose isomerase activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kanosamine hydrochloride
Reactant of Route 2
Kanosamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.